1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Overview
Description
1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a piperazine moiety, and an ethanone group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carboxylic acid and piperazine.
Reaction Conditions: The carboxylic acid is first converted to an acyl chloride using thionyl chloride (SOCl2). This intermediate is then reacted with piperazine to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ethanone group can be reduced to form the corresponding alcohol.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and alkyl halides for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used, but can include oxidized furan derivatives, reduced ethanone derivatives, and substituted piperazine derivatives.
Scientific Research Applications
1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application, but can include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.
Comparison with Similar Compounds
1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride can be compared with other similar compounds:
Similar Compounds: These include other furan derivatives, piperazine derivatives, and ethanone derivatives.
Uniqueness: The combination of the furan ring, piperazine moiety, and ethanone group makes this compound unique, providing a distinct set of chemical and biological properties.
List of Similar Compounds: Examples include 1-(Furan-2-yl)ethanone, 1-(Piperazin-1-yl)ethanone, and 1-(Furan-2-yl)-2-(methylpiperazin-1-yl)ethan-1-one.
Properties
IUPAC Name |
1-(furan-2-yl)-2-piperazin-1-ylethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12;;/h1-2,7,11H,3-6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVMPQYIGOSDKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=CO2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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